1-(4-Oxocyclohexyl)pyrrolidin-2-one, also known by its CAS number 1352933-85-7, is a chemical compound with the molecular formula C₁₀H₁₅NO. It has a molecular weight of approximately 181.235 g/mol. The structure of this compound features a pyrrolidinone ring substituted with a cyclohexyl ketone at the 1-position, which contributes to its unique chemical properties and potential biological activities. This compound is categorized under the racetam family, which includes various nootropic agents known for their cognitive-enhancing effects .
Research indicates that 1-(4-Oxocyclohexyl)pyrrolidin-2-one exhibits nootropic properties, enhancing cognitive functions such as memory and learning. Its mechanism of action is thought to involve modulation of neurotransmitter systems, particularly acetylcholine pathways. Additionally, it may have neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases.
The synthesis of 1-(4-Oxocyclohexyl)pyrrolidin-2-one can be achieved through various methods:
1-(4-Oxocyclohexyl)pyrrolidin-2-one has several applications:
Interaction studies involving 1-(4-Oxocyclohexyl)pyrrolidin-2-one have focused on its effects on neurotransmitter systems. Preliminary findings suggest that it may enhance acetylcholine release and receptor activity, contributing to its cognitive-enhancing properties. Further pharmacokinetic studies are necessary to understand its absorption, distribution, metabolism, and excretion profiles.
1-(4-Oxocyclohexyl)pyrrolidin-2-one shares structural similarities with several other compounds within the pyrrolidine class. Here are some notable comparisons:
Compound Name | CAS Number | Similarity Index |
---|---|---|
N-(4-Hydroxycyclohexyl)acetamide | 23363-88-4 | 0.74 |
N-(3,5-Dimethyladamantan-1-yl)acetamide | 19982-07-1 | 0.76 |
4-(Dimethylamino)cyclohexanone | 40594-34-1 | 0.77 |
N-Ethyl-2-isopropyl-5-methylcyclohexanecarboxamide | 39711-79-0 | 0.74 |
1-Azaspiro[4.5]decane-2,8-dione | 749861-03-8 | 0.85 |
The uniqueness of 1-(4-Oxocyclohexyl)pyrrolidin-2-one lies in its specific combination of a cyclohexyl ketone moiety with a pyrrolidinone structure, which potentially enhances its bioactivity compared to other similar compounds that may lack this specific functional group arrangement. This structural feature may contribute to its distinct pharmacological profile and efficacy as a nootropic agent.